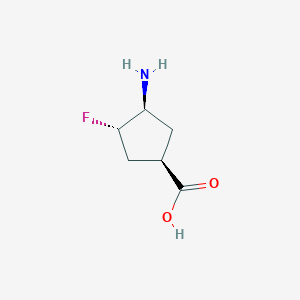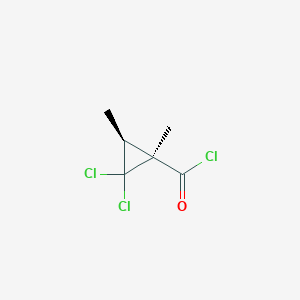
2-氨基-3,5-二甲基苯甲腈
描述
2-Amino-3,5-dimethylbenzonitrile is a compound that belongs to the class of organic molecules known as benzonitriles. It is characterized by a benzene ring substituted with amino and nitrile functional groups, as well as methyl groups at specific positions on the ring. Although the provided papers do not directly discuss 2-amino-3,5-dimethylbenzonitrile, they do provide insights into the synthesis, structure, and properties of closely related compounds, which can be informative for understanding the chemistry of 2-amino-3,5-dimethylbenzonitrile.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of various substituted benzonitriles and chromenes . These reactions can be catalyzed by organocatalysts such as urea and can occur under microwave irradiation or at room temperature. The overall yields of these reactions can be high, indicating efficient synthetic routes .
Molecular Structure Analysis
The molecular structures of related compounds have been determined using single-crystal X-ray diffraction data . These structures often feature planar aromatic rings with substituents that can be nearly coplanar or twisted depending on their size and electronic properties . The dihedral angles between rings and the conformation of fused ring systems are also characterized, providing insight into the three-dimensional arrangement of atoms in these molecules .
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving 2-amino-3,5-dimethylbenzonitrile, they do describe the reactivity of similar compounds. For instance, the presence of amino and nitrile groups can facilitate the formation of hydrogen bonds, which can influence the reactivity and interaction of these molecules with other chemical species .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often characterized using various spectroscopic techniques, such as FT-IR, NMR, and UV-visible spectroscopy . These techniques provide information on the functional groups present, molecular geometry, and electronic properties. Theoretical calculations, such as density functional theory (DFT), can also be used to predict and analyze the properties of these molecules, including their nonlinear optical behavior and thermodynamic properties . Additionally, molecular docking studies can suggest potential biological activities, such as antimicrobial properties .
科学研究应用
结构和晶体性质
- 结构和晶体堆积: 研究表明,类似化合物如4-氨基苯甲腈和4-(二甲基氨基)苯甲腈中氨基N原子呈金字塔状,表明它们的结构中存在显著的角位移 (Heine et al., 1994)。
药物开发潜力
- 多功能药物性质: 对类似化合物如2-氨基吡啶-3,5-二碳腈进行的研究显示其具有作为多功能药物的潜力,可用于治疗阿尔茨海默病和神经血管疾病 (Samadi et al., 2010)。
化学分析和反应性
- 光谱分析和反应性: 对化合物如2-氨基-4-(4-(二甲基氨基)苯基)-5-氧代-6-苯基-5,6-二氢-4H-吡喃[3,2-c]喹啉-3-碳腈的研究有助于通过光谱分析了解化学反应性和热力学性质 (Fatma等人,2015)。
有机化学合成和应用
- 衍生物的简便合成: 该化合物已被用于合成类似四氢吡咪啉并[4,5-b]-喹啉的衍生物,研究探讨了它们对不同试剂的反应性 (Elkholy & Morsy, 2006)。
医学研究应用
- 抗癌活性: 对类似化合物如1-氰乙酰-3,5-二甲基吡唑的研究已进行,以评估其抗癌活性,突显了类似化合物的潜在药用应用 (Metwally et al., 2016)。
光物理性质
- 电子能量损失和激发态研究: 对类似4-N,N-二甲基氨基苯甲腈及其衍生物的研究有助于了解电子能量损失和单重态和三重态激发态的性质 (Bulliard et al., 1999)。
化学反应和修饰
- 硝化和重排反应: 对与2-氨基-3,5-二甲基苯甲腈密切相关的二甲基苯甲腈的研究显示了有趣的硝化反应以及特定加合物的形成及其随后的重排 (Fischer & Greig, 1973)。
化学复合物形成和评价
- 光谱表征和生物评价: 对与2-氨基苯甲腈形成复合物的研究已进行,调查了它们的光谱表征和生物评价 (Govindharaju et al., 2019)。
电子输运和光学性质
- 作为光学分子开关的电子输运行为: 对类似结构的化合物如2-氨基-4,5-双(2,5-二甲基噻吩-3-基)呋喃-3-碳腈的研究有助于了解它们的电子输运性质以及它们作为光学分子开关的潜力 (Farbodnia et al., 2021)。
属性
IUPAC Name |
2-amino-3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWAINGMZPOJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dimethylbenzonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)











![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)